AGI-24512

Description

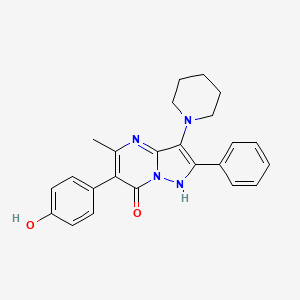

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2/c1-16-20(17-10-12-19(29)13-11-17)24(30)28-23(25-16)22(27-14-6-3-7-15-27)21(26-28)18-8-4-2-5-9-18/h2,4-5,8-13,26,29H,3,6-7,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEXODVWKUOZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C(=N1)C(=C(N2)C3=CC=CC=C3)N4CCCCC4)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AGI-24512 in MTAP-Deleted Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGI-24512 is a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A), a critical enzyme in the methionine salvage pathway. In cancers characterized by the homozygous deletion of the Methylthioadenosine Phosphorylase (MTAP) gene, this compound exhibits synthetic lethality, leading to targeted anti-proliferative effects. This guide elucidates the intricate mechanism of action of this compound in this specific cancer subtype, detailing the molecular cascade from MAT2A inhibition to the induction of DNA damage and cell death. Quantitative data from preclinical studies are presented in structured tables, and detailed protocols for key experimental assays are provided. Furthermore, signaling pathways and experimental workflows are visualized through Graphviz diagrams to offer a clear and comprehensive understanding of this compound's therapeutic potential.

Introduction to MTAP Deletion and Synthetic Lethality

The homozygous co-deletion of the Cyclin-Dependent Kinase Inhibitor 2A (CDKN2A) and the adjacent MTAP gene is a frequent event in a significant portion of human cancers. While the loss of the tumor suppressor CDKN2A provides a clear growth advantage, the concurrent loss of MTAP creates a unique metabolic vulnerability. MTAP is a key enzyme in the methionine salvage pathway, responsible for the conversion of methylthioadenosine (MTA) to adenine and 5-methylthioribose-1-phosphate. In MTAP-deleted cancer cells, the accumulation of MTA creates a dependency on the de novo synthesis of S-adenosylmethionine (SAM), the universal methyl donor, which is primarily catalyzed by MAT2A. This sets the stage for a synthetic lethal therapeutic strategy, where the inhibition of MAT2A is selectively toxic to cancer cells with MTAP deletion while sparing normal, MTAP-proficient cells.

The Core Mechanism of Action of this compound

This compound is a small molecule inhibitor that potently and selectively targets the enzymatic activity of MAT2A.[1][2] The mechanism of action in MTAP-deleted cancers can be delineated into a sequential cascade of molecular events:

-

Inhibition of MAT2A and Reduction of SAM Levels: this compound directly inhibits MAT2A, leading to a significant and dose-dependent decrease in the intracellular concentration of SAM.[1][3]

-

Synergistic Inhibition of PRMT5: In MTAP-deleted cells, the accumulation of MTA already partially inhibits Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme that utilizes SAM to catalyze the symmetric dimethylation of arginine residues on various protein substrates. The this compound-induced reduction in SAM levels further exacerbates the inhibition of PRMT5, as PRMT5 activity is highly dependent on SAM availability.

-

Disruption of mRNA Splicing: A primary consequence of reduced PRMT5 activity is the perturbation of mRNA splicing. PRMT5 is essential for the proper assembly and function of the spliceosome. Its inhibition leads to widespread splicing defects, including intron retention and exon skipping.

-

Induction of DNA Damage: The disruption of normal splicing patterns, particularly in genes involved in DNA repair pathways, leads to the accumulation of DNA damage. This compound treatment has been shown to significantly increase levels of DNA damage markers, such as phosphorylated histone H2AX (γH2AX).[1]

-

Anti-proliferative Effects and Cell Death: The culmination of these events—metabolic stress, splicing catastrophe, and genomic instability—triggers cell cycle arrest and ultimately leads to the selective death of MTAP-deleted cancer cells. This compound demonstrates potent anti-proliferative activity in MTAP-deleted cancer cell lines.[1][4]

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the activity of this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| MAT2A Enzymatic IC50 | 8 nM | Biochemical Assay | [1][2] |

| SAM Levels IC50 | 100 nM | HCT116 MTAP-/- | [1][3] |

| Cell Proliferation IC50 | ~100 nM | HCT116 MTAP-/- | [4] |

| PRMT5 Activity (SDMA) IC50 | 95 nM | HCT116 MTAP-/- | [1] |

Table 2: Pharmacodynamic Effects of this compound in MTAP-deleted Cells

| Biomarker | Effect | Method of Detection | Reference |

| S-adenosylmethionine (SAM) | Dose-dependent decrease | LC-MS/MS | [3] |

| Symmetric Dimethylarginine (SDMA) | Dose-dependent decrease | Western Blot | [1] |

| Phospho-H2AX (γH2AX) | Significant increase | Western Blot, Immunofluorescence | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

This protocol is for determining the anti-proliferative effect of this compound on cancer cell lines.

-

Cell Seeding: Seed MTAP-deleted and MTAP-wildtype cancer cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare a serial dilution of this compound in growth medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72-96 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for SDMA and γH2AX

This protocol is for assessing the levels of PRMT5 activity and DNA damage.

-

Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 4-20% Tris-glycine gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against SDMA (e.g., anti-symmetric di-methyl arginine antibody) and γH2AX (e.g., anti-phospho-Histone H2A.X Ser139 antibody) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Measurement of Intracellular SAM and MTA Levels by LC-MS/MS

This protocol outlines the procedure for quantifying key metabolites.

-

Metabolite Extraction: Plate cells and treat with this compound. At the end of the treatment, rapidly wash the cells with ice-cold saline and quench metabolism by adding ice-cold 80% methanol. Scrape the cells and collect the extract.

-

Sample Preparation: Centrifuge the cell extracts to pellet debris. Collect the supernatant and dry it under a stream of nitrogen.

-

LC-MS/MS Analysis: Reconstitute the dried metabolites in an appropriate solvent. Inject the samples onto a liquid chromatography system coupled to a triple quadrupole mass spectrometer. Use a C18 column for separation.

-

Data Acquisition: Monitor the transitions for SAM and MTA using multiple reaction monitoring (MRM) mode.

-

Quantification: Generate a standard curve using known concentrations of SAM and MTA to quantify the absolute levels in the samples. Normalize the metabolite levels to cell number or protein concentration.

Mandatory Visualizations

The following diagrams were generated using the DOT language to illustrate key concepts.

References

An In-Depth Technical Guide to the Structure-Activity Relationship of AGI-24512, a Potent MAT2A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of AGI-24512, a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A). This compound serves as a critical tool compound for understanding the therapeutic potential of MAT2A inhibition in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This document details the quantitative SAR data, experimental methodologies, and the underlying signaling pathways.

Core Structure and Pharmacophore

This compound belongs to a class of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. The core scaffold and key points of modification (R-groups) are crucial for its interaction with the allosteric binding site of MAT2A. Structure-based drug design has been instrumental in the optimization of this series, leading to the discovery of this compound and its analogs.

Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative data for this compound and its key analogs, highlighting the impact of substitutions at various positions on MAT2A enzymatic inhibition and cellular activity.

Table 1: R3 Group Exploration and Key Analogs of this compound

| Compound | R3 Substitution | MAT2A IC50 (μM) | HCT116 MTAP-/- SAM IC50 (μM) | HCT116 MTAP-/- Proliferation IC50 (μM) |

| This compound | 3-hydroxyphenyl | 0.008 | 0.100 | 0.100 |

| 16 | phenyl | 0.150 | - | - |

| 17 | 4-pyridyl | 0.160 | - | - |

| 18 | thiazole | >25 | - | - |

| 19 | 3-pyrazolyl | 0.035 | 0.110 | 0.130 |

Data extracted from Konteatis Z, et al. J Med Chem. 2021.[1]

Table 2: R1 Group Modification for Improved Pharmacokinetics

| Compound | R1 Substitution | MAT2A IC50 (μM) | Human Liver Microsomal Stability (ER) |

| This compound | piperidine | 0.008 | - |

| 20 | 4-fluoropiperidine | 0.007 | 0.72 |

| 21 | 3,3-difluoropiperidine | 0.009 | 0.70 |

| 22 | 4,4-difluoropiperidine | 0.006 | 0.68 |

| 23 | N-methylpiperazine | 0.015 | 0.85 |

| 24 | phenyl | 0.012 | 0.54 |

| AGI-25696 | phenyl | 0.005 | 0.16 |

Data extracted from Konteatis Z, et al. J Med Chem. 2021.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR tables are provided below.

MAT2A Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of MAT2A.

Materials:

-

Recombinant human MAT2A enzyme

-

ATP (Adenosine triphosphate)

-

L-Methionine

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM TCEP

-

Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Test compounds (solubilized in DMSO)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add a small volume of the diluted compounds to the assay plate wells.

-

Prepare a master mix containing MAT2A enzyme in the assay buffer.

-

Add the MAT2A enzyme solution to the wells containing the test compounds and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Prepare a substrate solution containing ATP and L-Methionine in the assay buffer.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular S-adenosylmethionine (SAM) Level Assay

This assay measures the intracellular concentration of SAM in response to treatment with a MAT2A inhibitor.

Cell Line:

-

HCT116 MTAP-/- human colon carcinoma cells

Materials:

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

Test compounds

-

LC-MS/MS system for metabolite analysis

Procedure:

-

Seed HCT116 MTAP-/- cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells and extract the intracellular metabolites using a suitable extraction solvent (e.g., 80% methanol).

-

Centrifuge the samples to pellet cellular debris.

-

Analyze the supernatant containing the metabolites by LC-MS/MS to quantify the levels of SAM.

-

Normalize the SAM levels to the total protein concentration in each sample.

-

Calculate the percent reduction in SAM levels for each compound concentration and determine the IC50 value.[2]

Cell Proliferation Assay

This assay determines the effect of MAT2A inhibitors on the growth of cancer cells.

Cell Line:

-

HCT116 MTAP-/- human colon carcinoma cells

Materials:

-

Complete cell culture medium

-

Test compounds

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

96-well clear-bottom assay plates

Procedure:

-

Seed HCT116 MTAP-/- cells in 96-well plates at a low density.

-

Allow the cells to attach for 24 hours.

-

Add serial dilutions of the test compounds to the wells.

-

Incubate the plates for a prolonged period (e.g., 96 hours) to allow for multiple cell doublings.[2]

-

At the end of the incubation period, add a cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC50 value.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and the general workflow for its evaluation.

Caption: Signaling pathway of MAT2A inhibition by this compound.

Caption: General experimental workflow for this compound development.

Caption: Logical relationships in the SAR of this compound.

Conclusion

The development of this compound has provided significant insights into the structural requirements for potent and selective MAT2A inhibition. The SAR data clearly indicates that a 3-hydroxyphenyl group at the R3 position is critical for high enzymatic potency, while modifications at the R1 position, such as replacing the piperidine with a phenyl group, can significantly improve pharmacokinetic properties. This compound and its analogs are invaluable chemical probes for elucidating the role of MAT2A in MTAP-deleted cancers and for the development of novel therapeutics targeting this synthetic lethal interaction.

References

AGI-24512: A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of a Potent MAT2A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of AGI-24512, a potent and selective allosteric inhibitor of methionine adenosyltransferase 2α (MAT2A). The discovery of this compound represents a key milestone in the development of targeted therapies for cancers harboring a specific genetic vulnerability. This guide details its discovery via structure-based design, its unique mechanism of action, a plausible synthetic pathway, and the experimental protocols used for its characterization.

Discovery Process: From Fragment to Potent Inhibitor

The discovery of this compound was driven by a modern drug discovery paradigm that began with fragment screening and evolved through iterative, structure-guided design.[1] The overarching goal was to identify a therapeutic agent exploiting the synthetic lethal relationship between the enzyme MAT2A and the deletion of the methylthioadenosine phosphorylase (MTAP) gene, a genetic alteration present in approximately 15% of all human cancers.[2][3]

The process began by screening a fragment library to identify low-molecular-weight compounds with detectable binding to MAT2A.[4] An initial fragment hit was optimized into a more potent lead compound, which was found to bind to a novel allosteric pocket on the MAT2A enzyme.[4][5]

X-ray crystallography of this lead compound bound to MAT2A revealed a key, protein-bound water molecule within the allosteric site.[2][4] The critical insight in the design of this compound was the hypothesis that displacing this water molecule with a functional group on the inhibitor could significantly enhance binding affinity.[4][5] This led to the rational design and synthesis of analogues, culminating in this compound, which features a phenol substituent strategically positioned to replace this water interaction.[5] This modification resulted in a substantial improvement in enzymatic potency.[5]

While this compound proved to be a highly potent and valuable in vitro tool, subsequent pharmacokinetic assessments revealed poor oral absorption and a short half-life in rats.[4][5] Metabolite identification studies indicated that the piperidine ring was a primary metabolic liability.[4][5] This finding guided the next stage of optimization, ultimately leading to the development of the clinical candidate AG-270.[1][4]

Mechanism of Action

This compound is a substrate-noncompetitive inhibitor of MAT2A.[5] It binds to an allosteric site distinct from the active site where the substrates ATP and L-methionine bind.[4][5]

The binding of this compound to the allosteric pocket traps the reaction product, S-adenosyl methionine (SAM), within the enzyme's active site, preventing its release.[1][2] This non-classical mechanism effectively shuts down the enzyme's catalytic cycle. The primary consequence is a dose-dependent decrease in intracellular SAM levels.[6]

This reduction in SAM is particularly detrimental to cancer cells with MTAP deletion. In normal cells, MTAP recycles a metabolite (MTA) back into the methionine salvage pathway. In MTAP-deleted cells, MTA accumulates and inhibits the activity of another enzyme, PRMT5. This makes the cancer cells uniquely dependent on MAT2A to maintain the SAM levels required for residual PRMT5 function. By inhibiting MAT2A, this compound further suppresses PRMT5 activity, leading to downstream effects including altered mRNA splicing and the induction of DNA damage, ultimately resulting in selective anti-proliferative activity.[3][6]

Plausible Chemical Synthesis

While the precise, step-by-step synthesis of this compound is not publicly detailed, a plausible synthetic route can be conceptualized based on the described structure-activity relationship (SAR) studies. The core scaffold was likely assembled first, followed by the late-stage introduction of the key phenol substituent that defines this compound. The logical diagram below illustrates a representative, high-level retrosynthetic analysis.

A likely approach involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, to attach the phenol group (as a boronic acid or ester) to a pre-assembled, halogenated core scaffold. This core would already contain the piperidine moiety and the central heterocyclic system, constructed through standard heterocyclic chemistry techniques.

Quantitative Data Summary

The potency of this compound has been quantified through various biochemical and cell-based assays. The key activity metrics are summarized below.

Table 1: Biochemical and Cellular Activity of this compound

| Assay Type | Target / Cell Line | Parameter | Value (nM) | Reference(s) |

|---|---|---|---|---|

| Biochemical Assay | Recombinant MAT2A Enzyme | IC₅₀ | 8 | [6][7] |

| Cell Proliferation | HCT116 (MTAP-deleted) | IC₅₀ | 100 | [3][6] |

| Cellular Target Engagement | HCT116 (MTAP-deleted) | IC₅₀ (SAM Reduction) | 100 | [6] |

| Cellular Target Engagement | HCT116 (MTAP-deleted) | IC₅₀ (PRMT5 SDMA Marks) | 95 |[6] |

Key Experimental Protocols

The following are representative protocols for the key assays used to characterize this compound.

Protocol 1: MAT2A Biochemical Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the IC₅₀ of a test compound against recombinant MAT2A enzyme by measuring the depletion of ATP.

-

Reagent Preparation :

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

-

Enzyme Solution: Dilute recombinant human MAT2A in Assay Buffer to a final concentration of 2 nM.

-

Substrate Solution: Prepare a mix of L-methionine and ATP in Assay Buffer to final concentrations of 100 µM and 10 µM, respectively.

-

Test Compound: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from 100 µM.

-

-

Assay Procedure :

-

Add 2 µL of the test compound dilution or DMSO (vehicle control) to the wells of a 384-well, white, solid-bottom plate.

-

Add 10 µL of the Enzyme Solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the Substrate Solution to each well.

-

Allow the reaction to proceed for 60 minutes at room temperature.

-

-

Signal Detection :

-

Stop the reaction and measure the remaining ATP by adding 20 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

-

Incubate for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

-

-

Data Analysis :

-

Normalize the data using the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Cell Proliferation Assay (MTAP-deleted Cancer Cells)

This protocol details the measurement of a compound's anti-proliferative effect on an MTAP-deleted cancer cell line, such as HCT116 MTAP-/-.

-

Cell Culture :

-

Culture HCT116 MTAP-/- cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

-

Assay Procedure :

-

Harvest cells using trypsin and seed them into a 96-well, clear-bottom cell culture plate at a density of 2,000 cells per well in 100 µL of media.

-

Allow cells to adhere overnight.

-

Prepare a 9-point, 3-fold serial dilution of this compound in culture medium.

-

Remove the old medium from the plate and add 100 µL of the medium containing the test compound or vehicle (DMSO) to the respective wells.

-

Incubate the plate for 96 hours at 37°C in a 5% CO₂ incubator.[6]

-

-

Viability Measurement :

-

After the incubation period, quantify cell viability using a commercial reagent such as CellTiter-Glo® or by using a resazurin-based assay.

-

Add the reagent according to the manufacturer's instructions and measure the resulting luminescence or fluorescence on a plate reader.

-

-

Data Analysis :

-

Calculate the percent inhibition of cell proliferation relative to the vehicle-treated control wells.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a suitable nonlinear regression model to calculate the IC₅₀ value.

-

References

- 1. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Practical Fragments: Fragments in the clinic: AG-270 [practicalfragments.blogspot.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

AGI-24512: A Noncompetitive Allosteric Inhibitor of MAT2A for Research in MTAP-Deleted Cancers

An In-Depth Technical Guide

This document provides a comprehensive technical overview of AGI-24512, a potent and selective noncompetitive allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting methionine metabolism in oncology, particularly in the context of methylthioadenosine phosphorylase (MTAP)-deleted cancers.

Introduction: The MAT2A-MTAP Synthetic Lethal Axis

Methionine adenosyltransferase 2A (MAT2A) is the enzyme responsible for synthesizing S-adenosylmethionine (SAM) from methionine and ATP in most human tissues.[1] SAM is the universal methyl donor for a vast array of cellular processes, including the methylation of DNA, RNA, and proteins (such as histones), which are fundamental to epigenetic regulation and gene expression.[2][3]

In approximately 15% of all cancers, the gene encoding methylthioadenosine phosphorylase (MTAP) is co-deleted with the adjacent CDKN2A tumor suppressor gene.[4] This genetic alteration creates a unique metabolic vulnerability. The absence of MTAP leads to the accumulation of its substrate, methylthioadenosine (MTA), which is a partial inhibitor of protein arginine methyltransferase 5 (PRMT5).[2] This partial inhibition makes PRMT5 activity critically dependent on high concentrations of its co-substrate, SAM.[2] Consequently, inhibiting MAT2A to reduce SAM levels becomes synthetically lethal in MTAP-deleted cancer cells, providing a targeted therapeutic strategy.[2][4] this compound is a potent tool compound developed to exploit this vulnerability.[5]

Mechanism of Action of this compound

This compound functions as a highly potent, noncompetitive allosteric inhibitor of the MAT2A enzyme.[6] Structural and kinetic studies have elucidated its distinct mechanism:

-

Allosteric Binding: this compound binds to a hydrophobic pocket at the interface of the MAT2A dimer, a site distinct from the active site where ATP and methionine bind.[6][7]

-

Noncompetitive Inhibition: The inhibitor is noncompetitive with respect to both ATP and L-methionine.[6]

-

Product Trapping: The binding of this compound traps the reaction product, SAM, within the active site. It stabilizes the "closed" conformation of the enzyme's gate loop, preventing product release and thereby halting the catalytic cycle.[6][7]

This inhibition of MAT2A leads to a dose-dependent decrease in intracellular SAM levels.[6][8] The resulting SAM depletion suppresses the activity of SAM-dependent methyltransferases, most critically PRMT5 in the context of MTAP-deleted cells. This disruption of PRMT5-dependent mRNA splicing and the induction of DNA damage ultimately triggers selective anti-proliferative effects and cell death.[2][9]

Quantitative Data Presentation

The biochemical and cellular activities of this compound are summarized below. The data highlights its high potency and selectivity for MTAP-deleted cancer cells.

| Parameter | Assay Type | Cell Line / System | IC50 Value | Reference(s) |

| Enzymatic Inhibition | Biochemical Assay | Recombinant MAT2A | 8 nM | [6][8][9] |

| SAM Level Reduction | Cellular Assay | HCT116 MTAP-null | 100 nM | [6][8] |

| PRMT5 Activity Inhibition | Cellular Assay (SDMA marks) | MTAP-/- cells | 95 nM | [8] |

| Anti-Proliferative Activity | Cellular Assay (96 hours) | HCT116 MTAP-deleted | ~100 nM | [4][8] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are outlined below.

This assay quantifies the ability of this compound to inhibit the production of SAM by recombinant MAT2A.

-

Enzyme and Substrates : Use purified, recombinant human MAT2A protein. Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, and DTT. The substrates are L-methionine and Adenosine-5'-triphosphate (ATP).

-

Inhibitor Preparation : Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the reaction buffer to achieve the final desired concentrations.

-

Reaction Initiation : In a 384-well plate, add the MAT2A enzyme to wells containing the diluted inhibitor or DMSO vehicle control. Allow to pre-incubate for 15-30 minutes at room temperature.

-

Catalysis : Initiate the enzymatic reaction by adding a mixture of ATP and L-methionine. Allow the reaction to proceed for 60 minutes at room temperature.

-

Detection : Terminate the reaction and quantify the amount of product generated. A common method is to measure the amount of ADP produced (a co-product of the SAM cycle) using a luminescence-based kinase assay kit (e.g., ADP-Glo™).

-

Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This assay measures the effect of this compound on the viability and growth of cancer cells.

-

Cell Culture : Culture isogenic HCT116 wild-type (MTAP+/+) and HCT116 MTAP-deleted (MTAP-/-) cells in appropriate media (e.g., McCoy's 5A with 10% FBS) at 37°C and 5% CO2.

-

Cell Seeding : Seed the cells into 96-well plates at a density of 1,000-2,000 cells per well and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with a serial dilution of this compound (typically from 1 nM to 10 µM) or DMSO vehicle control.

-

Incubation : Incubate the plates for 96 hours.

-

Viability Measurement : Measure cell viability using a reagent such as CellTiter-Glo®, which lyses cells and generates a luminescent signal proportional to the amount of ATP present.

-

Data Analysis : Normalize the luminescence readings to the DMSO-treated control wells. Plot the normalized viability against the logarithm of inhibitor concentration to calculate the IC50 value for each cell line.

This protocol details the measurement of the target biomarker (SAM) and a pharmacodynamic biomarker of PRMT5 inhibition (SDMA).

-

Cell Treatment and Lysis : Seed HCT116 MTAP-/- cells and treat with a serial dilution of this compound for 24-72 hours.

-

For SAM Quantification :

-

Metabolite Extraction : Aspirate the media, wash cells with ice-cold PBS, and add an ice-cold extraction solvent (e.g., 80:20 methanol:water). Scrape the cells, collect the lysate, and centrifuge to pellet protein and debris.

-

LC-MS/MS Analysis : Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the absolute levels of SAM.

-

-

For SDMA Quantification (Western Blot) :

-

Protein Extraction : Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification and Separation : Determine protein concentration using a BCA assay. Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA) and probe with a primary antibody specific for symmetric dimethylarginine (SDMA). Also probe for a loading control (e.g., β-actin).

-

Detection : Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis : For SAM levels, calculate IC50 from the dose-response curve. For SDMA, quantify band intensity and normalize to the loading control to show dose-dependent reduction.

Pharmacokinetic Profile

Initial preclinical assessments of this compound in rats indicated poor oral absorption and a short half-life.[6][7][8] These properties make this compound an ideal in vitro tool compound for elucidating MAT2A biology and validating the therapeutic hypothesis but less suitable for extensive in vivo studies.[6] Subsequent structure-activity relationship (SAR) studies led to the development of orally bioavailable successors, such as AG-270, for clinical evaluation.[6]

Conclusion

This compound is a foundational tool in the study of MAT2A inhibition. As a potent, noncompetitive allosteric inhibitor, it has been instrumental in validating the synthetic lethal relationship between MAT2A and MTAP deletion. Its well-characterized biochemical and cellular profile provides a robust basis for investigating the downstream consequences of SAM depletion in cancer cells. While its pharmacokinetic properties limit its use in vivo, the data generated with this compound has paved the way for the development of clinical-grade MAT2A inhibitors, highlighting its significance as a critical chemical probe for cancer research.

References

- 1. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | MAT2A Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

The Potent MAT2A Inhibitor AGI-24512: A Technical Deep Dive into its Impact on S-adenosylmethionine Levels and Downstream Cellular Processes

For Immediate Release

This technical guide provides an in-depth analysis of AGI-24512, a potent, allosteric inhibitor of methionine adenosyltransferase 2α (MAT2A). The focus is on its mechanism of action, specifically its effect on S-adenosylmethionine (SAM) levels, and the subsequent cellular consequences that form the basis of its therapeutic potential, particularly in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is a highly potent small molecule inhibitor of MAT2A, the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM) in most tissues.[1] By binding to an allosteric pocket on the MAT2A enzyme, this compound noncompetitively inhibits its function, leading to a significant and dose-dependent reduction in intracellular SAM levels.[2][3] This depletion of SAM, a universal methyl group donor, disrupts critical cellular processes including protein methylation, mRNA splicing, and DNA repair, ultimately leading to anti-proliferative effects.[4] These effects are particularly pronounced in cancer cells with MTAP gene deletion, a common genetic alteration, creating a synthetic lethal therapeutic strategy.[5] While this compound itself exhibited poor pharmacokinetic properties, its characterization was instrumental in the development of clinical candidates like AG-270.[3][6]

Mechanism of Action: MAT2A Inhibition and SAM Depletion

The core mechanism of this compound revolves around the disruption of the methionine cycle. MAT2A catalyzes the conversion of L-methionine and ATP into S-adenosylmethionine (SAM).[6] SAM is a critical metabolite that serves as the principal methyl donor for a vast array of methylation reactions essential for cellular function.

This compound functions as an allosteric inhibitor.[3] Crystallography studies have confirmed that it binds to a pocket distinct from the active site, trapping the reaction product (SAM) and preventing its release, which effectively halts the enzyme's catalytic cycle.[7] This leads to a direct and substantial decrease in the cellular pool of SAM.

Quantitative Impact on SAM Levels and Cellular Proliferation

This compound demonstrates potent enzymatic and cellular activity. Its primary pharmacodynamic effect is the reduction of SAM, which correlates with its anti-proliferative action, especially in MTAP-deleted cancer cell lines.

| Parameter | Cell Line / System | Value | Reference |

| MAT2A Enzymatic Inhibition (IC₅₀) | Biochemical Assay | 8 nM | [2][3][8] |

| SAM Level Reduction (IC₅₀) | HCT116 MTAP-null cells | 100 nM | [2] |

| Anti-proliferative Activity (IC₅₀) | HCT116 MTAP-deleted cells | ~100 nM | [2][4] |

| PRMT5-mediated SDMA Inhibition (IC₅₀) | MTAP-/- cells | 95 nM | [2] |

Note: The related clinical compound AG-270 demonstrated maximal reductions in plasma SAM concentrations of 54% to 70% in a Phase 1 clinical trial, providing human context for the target's pharmacodynamic effects.[1]

Downstream Consequences of SAM Depletion

The reduction in SAM levels by this compound initiates a cascade of downstream cellular events. A key consequence is the impairment of Protein Arginine Methyltransferase 5 (PRMT5).[4] PRMT5 uses SAM to catalyze the symmetric dimethylation of arginine (SDMA) residues on various proteins, including histones and components of the spliceosome.

Inhibition of PRMT5 activity due to SAM depletion leads to:

-

Splicing Perturbations: Reduced methylation of spliceosomal proteins disrupts normal mRNA splicing.[4]

-

DNA Damage: this compound treatment has been shown to increase R-loop formation and the DNA damage marker γH2AX in MTAP-deleted cells.[2][8]

-

Cell Cycle Arrest and Apoptosis: The culmination of these defects leads to the inhibition of cell proliferation and, ultimately, cell death.[5]

This synthetic lethal relationship is particularly effective in MTAP-deleted cancers. The absence of MTAP leads to an accumulation of its substrate, methylthioadenosine (MTA), which is a weak endogenous inhibitor of PRMT5. The further reduction of SAM by this compound synergizes with this MTA accumulation to strongly inhibit PRMT5, a dependency that is not present in normal, MTAP-proficient cells.

Experimental Protocols

Reproducing the findings related to this compound requires specific methodologies for compound preparation and cellular assays.

Preparation of this compound Stock and Working Solutions

This compound is typically supplied as a solid. Due to its chemical properties, specific solvents are required for solubilization.

-

High-Concentration Stock Solution (for in vitro use):

-

Working Solution for Cell Culture:

-

Thaw the DMSO stock solution.

-

Serially dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0-1 μM).

-

-

Formulation for in vivo Animal Studies (Example):

-

Prepare a stock solution in DMSO (e.g., 80 mg/mL).[8]

-

For a 1 mL final working solution, add 50 μL of the clarified DMSO stock to 400 μL of PEG300 and mix until clear.[8]

-

Add 50 μL of Tween80 to the mixture and mix until clear.[8]

-

Add 500 μL of ddH₂O to bring the final volume to 1 mL.[8]

-

This solution should be prepared fresh and used immediately.[8]

-

Cell Proliferation / Viability Assay

This protocol is a standard method to determine the IC₅₀ of this compound in cancer cell lines.

-

Cell Plating: Seed cells (e.g., HCT116 MTAP-null and MTAP-wildtype) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 μM) for a specified period, typically 96 hours.[2] Include a DMSO vehicle control.

-

Viability Assessment: After the incubation period, measure cell viability using a suitable reagent. An example is the WST-1 reagent.[5]

-

Data Acquisition: Transfer 100 μL from each well to a new plate and measure the absorbance at 440 nm using a plate reader.[5]

-

Analysis: Normalize the absorbance values to the vehicle control and plot the results as a function of drug concentration. Calculate the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

This compound is a foundational tool compound that has been pivotal in validating MAT2A as a therapeutic target in MTAP-deleted cancers. Its potent and selective ability to decrease cellular S-adenosylmethionine levels directly links MAT2A inhibition to downstream anti-proliferative effects via PRMT5 impairment and subsequent induction of DNA damage. While this compound itself was hampered by poor oral absorption and a short half-life, the mechanistic insights it provided were critical for the successful design and development of orally bioavailable, next-generation MAT2A inhibitors, such as AG-270, which have advanced into clinical trials.[1][3][6] The study of this compound exemplifies a successful structure-guided design and target validation campaign in modern oncology drug discovery.

References

- 1. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Practical Fragments: Fragments in the clinic: AG-270 [practicalfragments.blogspot.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

Unveiling the AGI-24512 and MAT2A Interaction: A Structural and Mechanistic Deep Dive

For Immediate Release

This technical guide provides an in-depth analysis of the cocrystal structure of AGI-24512 with the methionine adenosyltransferase 2A (MAT2A) protein, a critical enzyme in cellular metabolism. This document is intended for researchers, scientists, and drug development professionals interested in the structure-based design of MAT2A inhibitors and their therapeutic potential, particularly in the context of cancers with homozygous MTAP deletion.

Executive Summary

This compound is a potent and selective allosteric inhibitor of MAT2A. Its mechanism of action involves binding to a site at the interface of the MAT2A dimer, which stabilizes the enzyme in a conformation that traps the product, S-adenosylmethionine (SAM), within the active site. This leads to a noncompetitive inhibition of the enzyme with respect to both ATP and L-methionine. The cocrystal structure of the MAT2A-SAM-AGI-24512 ternary complex, resolved at 1.10 Å, provides a high-resolution view of the molecular interactions underpinning this inhibitory activity. This structural understanding is pivotal for the rational design of next-generation MAT2A inhibitors with improved pharmacological properties.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the this compound-MAT2A interaction and the crystallographic analysis.

| Parameter | Value | Reference |

| PDB ID | 7KCF | |

| Resolution | 1.10 Å | |

| R-Value Work | 0.147 (Depositor) | |

| R-Value Free | 0.160 (Depositor) | |

| Experimental Method | X-RAY DIFFRACTION | |

| Organism | Homo sapiens | |

| Expression System | Escherichia coli |

Table 1: Crystallographic Data for the MAT2A·SAM·this compound Complex.

| Parameter | Value | Reference |

| Enzymatic IC₅₀ (this compound vs. MAT2A) | 8 nM | |

| Cell-Based IC₅₀ (HCT116 MTAP-deleted cells) | 100 nM | |

| PRMT5-mediated SDMA marks IC₅₀ (MTAP-/- cells) | 95 nM | |

| SAM level reduction IC₅₀ (HCT116 MTAP-null) | 100 nM |

Table 2: In Vitro and Cellular Activity of this compound.

Experimental Protocols

Protein Expression and Purification

Human MAT2A was expressed in Escherichia coli. The protein was purified using a series of chromatography steps, likely including affinity chromatography (e.g., Ni-NTA for a His-tagged protein) followed by size-exclusion chromatography to ensure a homogenous and pure protein sample for crystallization and enzymatic assays.

Crystallization

The cocrystal structure of the MAT2A·SAM·this compound ternary complex was obtained by co-crystallizing the purified MAT2A protein in the presence of its product, S-adenosylmethionine (SAM), and the inhibitor this compound. Crystals were grown using vapor diffusion techniques, where a solution of the protein-ligand complex is allowed to equilibrate with a reservoir solution containing a precipitant, leading to the formation of well-ordered crystals.

X-ray Diffraction Data Collection and Structure Determination

Crystallographic data for the MAT2A·SAM·this compound complex were collected at the Shanghai Synchrotron Radiation Facility. The crystals were exposed to a high-intensity X-ray beam, and the resulting diffraction pattern was recorded. The data were processed using software such as HKL2000 or XDS. The structure was solved by molecular replacement using a previously determined MAT2A structure (PDB code 2P02) as a search model. The final structure was refined to a resolution of 1.10 Å.

Enzymatic Assays

The inhibitory activity of this compound on MAT2A was determined using an enzymatic assay. The assay measures the rate of SAM production from ATP and L-methionine. The reaction was monitored in the presence of varying concentrations of this compound to determine the IC₅₀ value. To elucidate the mechanism of inhibition, kinetic studies were performed by varying the concentrations of both ATP and L-methionine in the presence and absence of the inhibitor. These studies confirmed that this compound is a noncompetitive inhibitor with respect to both substrates.

Cell-Based Assays

The anti-proliferative activity of this compound was assessed in cancer cell lines, particularly those with a homozygous deletion of the MTAP gene. For example, HCT116 MTAP-deleted cancer cells were treated with a range of this compound concentrations for 96 hours, and cell viability was measured to determine the IC₅₀. The effect of this compound on intracellular SAM levels and the inhibition of PRMT5-mediated symmetric dimethylarginine (SDMA) marks were also quantified in these cells to confirm the on-target activity of the compound.

Visualizations

This compound Mechanism of Action

Caption: this compound binds to an allosteric site on the MAT2A dimer, trapping SAM in the active site.

Experimental Workflow for Cocrystal Structure Determination

Caption: Workflow for determining the cocrystal structure of the MAT2A-AGI-24512 complex.

MAT2A Signaling in MTAP-Deleted Cancers

Caption: Synthetic lethality of MAT2A inhibition in MTAP-deleted cancers.

AGI-24512: Exploiting Synthetic Lethality in MTAP-Deleted Cancers - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The concept of synthetic lethality has emerged as a powerful strategy in oncology, offering a pathway to selectively target cancer cells while sparing their normal counterparts. This technical guide delves into the preclinical compound AGI-24512, a potent and selective inhibitor of methionine adenosyltransferase 2α (MAT2A). We explore its mechanism of action in the context of methylthioadenosine phosphorylase (MTAP)-deleted cancers, a genetic alteration prevalent in approximately 15% of all human tumors. This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for key assays, and a summary of the quantitative data supporting the synthetic lethal interaction between MAT2A inhibition and MTAP deletion.

Introduction to Synthetic Lethality and the MTAP-MAT2A Axis

Synthetic lethality describes a genetic interaction where the loss of two genes simultaneously is lethal to a cell, while the loss of either gene alone is not. In cancer therapy, this principle is applied by targeting a gene that is essential for the survival of cancer cells harboring a specific mutation (e.g., a tumor suppressor loss), but which is non-essential for normal cells.

A clinically significant synthetic lethal relationship exists between the deletion of the MTAP gene and the inhibition of the MAT2A enzyme. The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A on chromosome 9p21. MTAP is a key enzyme in the methionine salvage pathway. Its absence leads to the accumulation of methylthioadenosine (MTA).[1][2]

MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes, including protein and histone methylation.[3] The accumulation of MTA in MTAP-deleted cells competitively inhibits protein arginine methyltransferase 5 (PRMT5), a critical enzyme involved in mRNA splicing and other cellular functions. This partial inhibition of PRMT5 makes these cancer cells uniquely dependent on a steady supply of SAM, and therefore highly sensitive to the inhibition of MAT2A.[1][4]

This compound: A Potent MAT2A Inhibitor

This compound is a potent, allosteric inhibitor of MAT2A.[5][6][7] It binds to a site distinct from the substrate-binding pocket, a mechanism that prevents the release of the product, SAM, from the enzyme's active site.[8][9] This leads to a significant reduction in intracellular SAM levels.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Target/Process | Assay System | IC50 | Reference |

| MAT2A Enzyme | Biochemical Assay | 8 nM | [5][6] |

| Cell Proliferation | HCT116 MTAP-/- Cells | 100 nM | [5][10] |

| PRMT5-mediated SDMA | HCT116 MTAP-/- Cells | 95 nM | [5] |

| SAM Level Reduction | HCT116 MTAP-/- Cells | 100 nM | [5] |

Signaling Pathways and Mechanism of Action

The inhibition of MAT2A by this compound in MTAP-deleted cancer cells triggers a cascade of events culminating in cell death. The key steps are outlined below.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture of HCT116 Isogenic Cell Lines

-

Cell Lines: HCT116 MTAP wild-type (WT) and MTAP-deleted (MTAP-/-) isogenic cell lines.

-

Growth Medium: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS), 2mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.[1][7][11]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6][11]

-

Subculturing: When cells reach 70-80% confluency, they are washed with PBS, detached using 0.05% Trypsin-EDTA, and re-plated at a 1:3 to 1:10 split ratio.[1]

-

Seeding for Assays: For experiments, cells are seeded at a density of approximately 2 x 104 cells/cm2.[6]

Cell Viability Assay

-

Seeding: HCT116 MTAP WT and MTAP-/- cells are seeded in 96-well plates.

-

Treatment: After 24 hours, cells are treated with a serial dilution of this compound (e.g., 0-1 µM) for 96 hours.[5]

-

Measurement: Cell viability is assessed using a luminescent assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Analysis: Luminescence is read on a plate reader, and the data is normalized to vehicle-treated controls. IC50 values are calculated using non-linear regression analysis.

Western Blotting for PRMT5 Activity and DNA Damage

-

Cell Lysis: Cells are treated with this compound for a specified time, then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are blocked and then incubated with primary antibodies overnight at 4°C. Relevant primary antibodies include:

-

Anti-sDMA (symmetric dimethylarginine) to assess PRMT5 activity.

-

Anti-γH2AX (phospho-Ser139) as a marker for DNA double-strand breaks.[12]

-

Anti-PRMT5, Anti-MAT2A, and a loading control (e.g., β-actin or GAPDH).

-

-

Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.

Immunofluorescence for DNA Damage (γH2AX Foci Formation)

-

Cell Preparation: Cells are grown on glass coverslips and treated with this compound.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes, followed by permeabilization with a detergent solution (e.g., 0.3% NP-40 in PBS).[13]

-

Blocking: Non-specific antibody binding is blocked by incubating with a blocking solution (e.g., 3% BSA in PBS).[13]

-

Antibody Staining: Coverslips are incubated with a primary antibody against γH2AX, followed by incubation with a fluorescently-labeled secondary antibody.

-

Mounting and Imaging: Coverslips are mounted onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei. Images are captured using a fluorescence microscope.

-

Analysis: The number of distinct γH2AX foci per nucleus is quantified to assess the level of DNA double-strand breaks.[5][14]

In Vivo Xenograft Tumor Model

-

Animal Model: Immunodeficient mice (e.g., NOD-SCID or NSG) are used as hosts.[15]

-

Cell Implantation: HCT116 MTAP-/- cells (e.g., 3 x 106 cells) are suspended in a solution like PBS or a mixture with Matrigel and injected subcutaneously into the flank of the mice.[16][17]

-

Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Mice are then randomized into treatment and vehicle control groups. This compound or a more bioavailable analog like AG-270 is administered (e.g., orally) at specified doses and schedules.[16][18]

-

Monitoring: Tumor volume is measured regularly using digital calipers (Volume = (width)2 x length/2), and animal body weight and general health are monitored.[16]

-

Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting for sDMA or SAM level measurement).

Conclusion and Future Directions

This compound serves as a powerful preclinical tool demonstrating the viability of targeting MAT2A in MTAP-deleted cancers. The synthetic lethal interaction is robust, with a clear mechanism of action involving the reduction of SAM, subsequent partial inhibition of PRMT5, leading to splicing defects and DNA damage. The data strongly support the clinical development of MAT2A inhibitors, such as AG-270, for this genetically defined patient population.[4][9][19] Future research will likely focus on identifying biomarkers of response and resistance, as well as exploring rational combination strategies to enhance the efficacy of MAT2A inhibition. The synergy of MAT2A inhibitors with taxanes, for example, has been suggested due to the induction of mitotic defects.[1] This targeted approach exemplifies the potential of precision medicine in oncology.

References

- 1. HCT 116. Culture Collections [culturecollections.org.uk]

- 2. mohawkcollege.primo.exlibrisgroup.com [mohawkcollege.primo.exlibrisgroup.com]

- 3. search.syr.edu [search.syr.edu]

- 4. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]

- 7. elabscience.com [elabscience.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encodeproject.org [encodeproject.org]

- 12. preludetx.com [preludetx.com]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]

- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 16. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 17. yeasenbio.com [yeasenbio.com]

- 18. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]

- 19. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]

Downstream Effects of AGI-24512 Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGI-24512 is a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor in all mammalian cells.[1][2][3] This document provides an in-depth technical overview of the downstream cellular and molecular effects of this compound treatment, with a particular focus on its synthetic lethal interaction with methylthioadenosine phosphorylase (MTAP)-deleted cancers. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of MAT2A inhibition.

Mechanism of Action

This compound is a noncompetitive inhibitor with respect to both ATP and L-methionine.[4] It binds to an allosteric site on the MAT2A enzyme.[4][5] This binding event traps the reaction product, SAM, within the enzyme's active site, preventing its release and subsequent utilization in cellular methylation reactions.[5] The crystal structure of the MAT2A-SAM-AGI-24512 ternary complex has been determined, providing detailed insights into the molecular interactions governing this allosteric inhibition.[4][5]

Quantitative Analysis of this compound Activity

The inhibitory potency and cellular effects of this compound have been quantified across various enzymatic and cell-based assays. The following tables summarize the key quantitative data.

| Parameter | Value | Cell Line/System | Reference |

| MAT2A Enzymatic Inhibition (IC50) | 8 nM | Recombinant Human MAT2A | [1][2][3] |

| Cell Proliferation Inhibition (IC50) | 100 nM | HCT116 (MTAP-deleted) | [2][6] |

| SAM Level Reduction (IC50) | 100 nM | HCT116 (MTAP-deleted) | [2][6] |

| PRMT5-mediated SDMA Mark Inhibition (IC50) | 95 nM | HCT116 (MTAP-deleted) | [2][6] |

Table 1: In Vitro Potency of this compound. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various assays, demonstrating its potent and specific activity.

Signaling Pathway and Downstream Effects

The primary downstream effect of this compound is the depletion of intracellular SAM levels. This has profound consequences on cellular processes that are dependent on SAM as a methyl donor, most notably the activity of protein arginine methyltransferase 5 (PRMT5). In the context of MTAP-deleted cancers, this inhibition of the MAT2A-SAM-PRMT5 axis leads to a cascade of events culminating in selective cancer cell death.

Key Downstream Consequences:

-

Reduced PRMT5 Activity: this compound treatment leads to a significant reduction in the levels of symmetric dimethylarginine (SDMA), a direct marker of PRMT5 activity.[2][6]

-

Aberrant mRNA Splicing: PRMT5 is a critical regulator of mRNA splicing. Inhibition of PRMT5 by this compound results in widespread splicing defects.

-

Induction of DNA Damage: The disruption of normal mRNA splicing and other cellular processes leads to the accumulation of DNA damage.[1][2] This is evidenced by an increase in the number of γH2AX-positive cells, a marker of DNA double-strand breaks.[2][6]

-

R-Loop Formation: this compound treatment has been shown to increase the formation of R-loops, which are three-stranded nucleic acid structures that can contribute to genomic instability.[1]

-

Inhibition of Cell Proliferation: The culmination of these downstream effects is the potent and selective inhibition of proliferation in MTAP-deleted cancer cells.[1][2][7]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the investigation of this compound's downstream effects.

MAT2A Enzymatic Assay

A colorimetric phosphate assay kit can be used to determine the enzymatic activity of MAT2A. The assay measures the amount of phosphate produced during the conversion of ATP and L-methionine to SAM.

Workflow:

Cell Viability/Proliferation Assay

Cell proliferation can be assessed using a WST-1 assay. This colorimetric assay measures the metabolic activity of viable cells.

Workflow:

Western Blotting for SDMA and γH2AX

Western blotting is a standard technique used to detect and quantify the levels of specific proteins.

Protocol Outline:

-

Cell Lysis: Prepare whole-cell lysates from treated and untreated cells.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for SDMA or γH2AX.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

R-Loop Detection

Several techniques can be employed to detect R-loops, including DNA-RNA Immunoprecipitation followed by sequencing (DRIP-seq) and R-loop Chromatin Immunoprecipitation followed by sequencing (R-ChIP).

Logical Relationship:

mRNA Splicing Analysis

RNA sequencing (RNA-seq) is the gold standard for analyzing changes in mRNA splicing patterns.

Workflow:

-

RNA Extraction: Isolate total RNA from cells treated with this compound and control cells.

-

Library Preparation: Prepare sequencing libraries from the extracted RNA.

-

High-Throughput Sequencing: Sequence the libraries on a next-generation sequencing platform.

-

Data Analysis: Align sequencing reads to a reference genome and use bioinformatics tools to identify and quantify alternative splicing events.

Conclusion

This compound is a potent MAT2A inhibitor with a well-defined mechanism of action. Its ability to selectively target MTAP-deleted cancer cells through the downstream inhibition of PRMT5 and subsequent induction of DNA damage and splicing defects makes it a compelling therapeutic candidate. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and other MAT2A inhibitors. The continued investigation into the nuanced downstream effects of this compound will be crucial in realizing its full therapeutic potential.

References

- 1. A protocol for visual analysis of alternative splicing in RNA-Seq data using Integrated Genome Browser - PMC [pmc.ncbi.nlm.nih.gov]

- 2. R-ChIP for genome-wide mapping of R-loops by using catalytically inactive RNASEH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. R-ChIP for genome-wide mapping of R-loops by using catalytically inactive RNASEH1 | Springer Nature Experiments [experiments.springernature.com]

- 5. RNA-Seq Analysis of Gene Expression and Alternative Splicing by Double-Random Priming Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biorxiv.org [biorxiv.org]

AGI-24512: A Technical Guide to Target Validation in Novel Cancer Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the target validation of AGI-24512, a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A). It serves as a comprehensive resource, outlining the mechanism of action, experimental validation in relevant cancer models, and detailed protocols for key assays.

Introduction: The Rationale for Targeting MAT2A in MTAP-Deleted Cancers

Methionine adenosyltransferase 2A (MAT2A) is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions essential for cell function and survival. In a significant subset of cancers, estimated to be around 15%, the gene encoding methylthioadenosine phosphorylase (MTAP) is homozygously deleted.[1][2][3][4] This genetic alteration creates a specific metabolic vulnerability. The loss of MTAP leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the activity of protein arginine methyltransferase 5 (PRMT5). This renders MTAP-deleted cancer cells exquisitely dependent on MAT2A activity to maintain sufficient SAM levels for critical cellular processes, including PRMT5-mediated mRNA splicing. The inhibition of MAT2A in this context creates a synthetic lethal phenotype, selectively targeting cancer cells while sparing normal tissues.

This compound was developed as a potent, allosteric inhibitor of MAT2A. It binds to a site distinct from the substrate-binding pocket, effectively locking the enzyme in a conformation that prevents the release of the product, SAM. This leads to a profound and sustained depletion of intracellular SAM levels, triggering a cascade of events culminating in cancer cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from enzymatic and cellular assays.

Table 1: In Vitro Potency of this compound

| Assay Type | Target/Cell Line | Parameter | Value |

| Enzymatic Assay | Recombinant Human MAT2A | IC50 | 8 nM |

| Cellular Assay | HCT116 MTAP-/- | IC50 (Cell Proliferation) | ~100 nM |

| Cellular Assay | HCT116 MTAP-/- | IC50 (SAM Reduction) | 100 nM |

| Cellular Assay | HCT116 MTAP-/- | IC50 (SDMA Inhibition) | 95 nM |

Table 2: Selectivity of this compound in Isogenic Cell Lines

| Cell Line | MTAP Status | This compound Effect |

| HCT116 | Wild-type | Minimal effect on proliferation |

| HCT116 | MTAP-/- | Significant inhibition of proliferation |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its target validation.

Caption: Mechanism of action of this compound in MTAP-deleted cancer cells.

Caption: A general workflow for the target validation of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the validation of this compound.

Cell Viability Assay

This protocol is for determining the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

HCT116 MTAP-wild-type and MTAP-deleted (-/-) human colorectal carcinoma cells

-

Appropriate cell culture medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

Luminometer

Procedure:

-

Seed HCT116 MTAP-wt and MTAP-/- cells into 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of culture medium.

-

Allow cells to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plates for 72-96 hours.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression curve fit.

Western Blot Analysis for Biomarker Modulation

This protocol is for assessing the effect of this compound on downstream biomarkers of MAT2A inhibition, such as symmetric dimethylarginine (SDMA) and the DNA damage marker γH2AX.

Materials:

-

HCT116 MTAP-/- cells

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-SDMA, anti-γH2AX (Ser139), anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Plate HCT116 MTAP-/- cells and treat with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 48-72 hours.

-

Harvest cells and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-SDMA or anti-γH2AX) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

For the loading control, strip the membrane and re-probe with an anti-β-actin antibody, or run a parallel gel.

In Vivo Xenograft Tumor Model Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

-

HCT116 MTAP-/- cells

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers

Procedure:

-

Subcutaneously inject a suspension of HCT116 MTAP-/- cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily or twice daily oral gavage). The exact dose and schedule would need to be determined from pharmacokinetic and tolerability studies.

-

Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

-

Tumors can be weighed and processed for further analysis, such as western blotting for biomarker modulation (as described in section 4.2) or histopathology.

-

Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control group.

Measurement of Intracellular S-Adenosylmethionine (SAM) Levels

This protocol outlines a method for quantifying intracellular SAM levels using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

HCT116 MTAP-/- cells

-

This compound

-

Methanol

-

Water

-

Formic acid

-

LC-MS system

Procedure:

-

Plate HCT116 MTAP-/- cells and treat with this compound for the desired time.

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Add a cold extraction solution (e.g., 80% methanol in water) to the cells and incubate on ice to precipitate proteins and extract metabolites.

-

Scrape the cells and collect the extract.

-

Centrifuge the extract to pellet the cell debris.

-

Collect the supernatant containing the metabolites.

-

Analyze the supernatant by LC-MS. The separation is typically achieved on a HILIC column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

SAM is detected and quantified by mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) of the specific precursor-to-product ion transition for SAM.

-

A standard curve of known SAM concentrations is used for absolute quantification.

-

Normalize the SAM levels to the protein concentration or cell number of the corresponding samples.

Conclusion